3-Thienylzinc iodide

Übersicht

Beschreibung

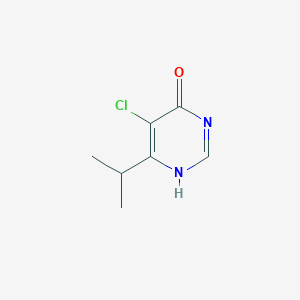

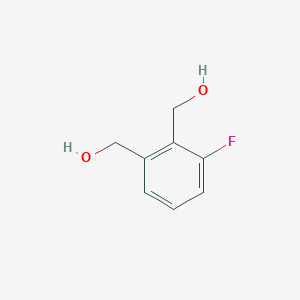

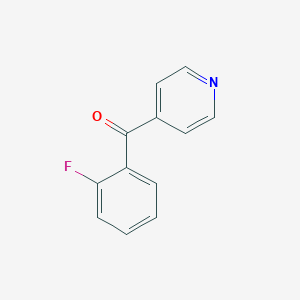

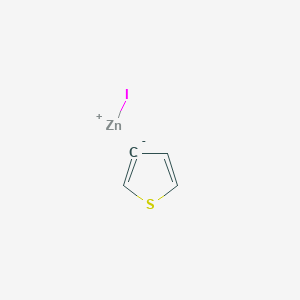

3-Thienylzinc iodide is an organozinc compound . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . The empirical formula is C4H3ISZn and it has a molecular weight of 275.43 .

Synthesis Analysis

3-Thienylzinc iodide can be synthesized by the reaction of 3-iodothiophene with zinc . There have been several synthetic routes developed for the synthesis of 3-thienylzinc iodide, including the use of transition metal catalysts, microwave irradiation, and photochemical methods .Molecular Structure Analysis

The molecular structure of 3-Thienylzinc iodide is represented by the empirical formula C4H3ISZn . The compound has a molecular weight of 275.43 .Physical And Chemical Properties Analysis

3-Thienylzinc iodide is a colorless to light yellow crystal . It is typically available as a 0.5M solution in tetrahydrofuran (THF), with a density of 1.011 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Preparation and Coupling Reactions :

- Direct Preparation : 3-Thienylzinc iodide can be generated through the direct oxidative addition of Rieke zinc to 3-iodothiophene. It's shown to be a regiostable intermediate, undergoing coupling reactions with various electrophiles such as acid chlorides, aryl iodides, aldehydes, and disulfides, thereby facilitating the synthesis of complex organic compounds (Rieke, Kim, & Wu, 1997).

- Electrosynthesis : Another method involves the electrosynthesis of 3-thienylzinc bromide from 3-bromothiophene via nickel catalysis. This process allows for a mild condition synthesis of the organometallic, which can then be coupled with aryl halides using palladium catalysis (Gosmini, Nédélec, & Périchon, 1997).

Synthesis of Functional Compounds :

- Umpolung Reactivity : 2-Cyanoethylzinc iodide, a compound similar to 3-thienylzinc iodide, showcases 'umpolung' reactivity. It's generated from 3-iodopropionitrile and zinc and reacts with various compounds to form products like acyl chlorides and benzaldehyde, indicating a similar potential in 3-thienylzinc iodide for diverse chemical syntheses (Yeh & Knochel, 1988).

Environmental Applications :

- Water Treatment : Research into the oxidative treatment of iodide-containing drinking waters has mentioned compounds like 3-Thienylzinc iodide. The study focuses on the formation of iodo-trihalomethanes (I-THMs), compounds responsible for taste and odor problems in water, indicating a potential area where 3-Thienylzinc iodide might contribute to understanding and mitigating such issues (Bichsel & Gunten, 2000).

Polymer Synthesis :

- Regioregular Polythiophenes : 3-Thienylzinc reagents are crucial for the synthesis of regioregular polythiophenes, a class of conducting polymers used in devices like solar cells and light-emitting diodes. They are preferred for their high regioregularity, yields, and scale-up potential. The direct insertion of active zinc into dibromoalkylthiophenes is a demonstrated method for preparing these intermediates (Rieke & Kim, 2012).

Medical Applications :

- Cancer Research : There's a study on the replacement of the thiosugar of Auranofin with iodide, which enhances the anticancer potency in ovarian cancer models. This indicates a pathway where derivatives of 3-Thienylzinc iodide could potentially be used in designing new anticancer drugs (Marzo et al., 2019).

Zukünftige Richtungen

While the future directions specific to 3-Thienylzinc iodide are not mentioned in the search results, there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . This could stimulate new research directions .

Eigenschaften

IUPAC Name |

iodozinc(1+);3H-thiophen-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXNPTWSQAFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ISZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thienylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)